- A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate, Organic Process Research & Development, 2013, 17(1), 97-107

Cas no 75-75-2 (Methanesulfonic acid)

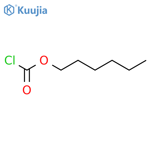

Methaansulfonzuur (MSA) is een sterk organisch zuur met de chemische formule CH₃SO₃H. Het is een heldere, kleurloze vloeistof die goed oplosbaar is in water en verschillende organische oplosmiddelen. MSA wordt veel gebruikt als zuurkatalysator in organische synthese, elektroplating en als elektrolyt in batterijen. Een belangrijk voordeel is de hoge thermische stabiliteit en het niet-corrosieve karakter in vergelijking met anorganische zuren zoals zwavelzuur of zoutzuur. Bovendien is het biologisch afbreekbaar en minder schadelijk voor het milieu. MSA biedt uitstekende oplosbaarheid voor metalen en wordt vaak toegepast in de farmaceutische industrie vanwege zijn zuiverheid en lage toxiciteit.

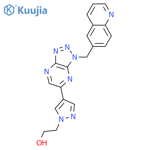

Methanesulfonic acid structure

Productnaam:Methanesulfonic acid

Methanesulfonic acid Chemische en fysische eigenschappen

Naam en identificatie

-

- Methanesulfonic acid

- MSA

- Methanesulfonicacidaqsoln

- Methanesulphonic acid

- Methylsulfonic Acid

- Mesic acid

- Methanesulfonic Acid [for HPLC]

- Sulfomethane

- Alkanesulfonic acid

- Methanesulfonicacid

- Methane Sulfonic Acid

- NSC3718

- CCRIS 2783

- methansulfonic acid

- Methansulfonsaeure

- NCGC00258626-01

- EINECS 200-898-6

- Mesylate

- NSC-3718

- NCGC00248914-01

- CHEMBL3039600

- UNII-12EH9M7279

- Methanesulfonic acid, 99.5%

- DTXCID806422

- M0093

- NSC 3718

- CH3SO3H

- EC 200-898-6

- CHEBI:27376

- Z281776238

- Alkanesulfonate

- Q414168

- methylsulphonic acid

- LACTIC ACID(DL)

- methansulphonic acid

- Methanesulfonic acid, >=99.0%, ReagentPlus(R)

- Kyselina methansulfonova

- Aliphatic sulfonate

- A934985

- methane sulphonic acid

- methanesulphonic-acid-

- methyl sulfonic acid

- MsOH

- WLN: WSQ1

- F1908-0093

- Kyselina methansulfonova [Czech]

- Methanesulfonic acid, >=99.0%

- METHANESULFONIC ACID [II]

- AT25153

- Methanesulfonic acid, Vetec(TM) reagent grade, 98%

- metanesulfonic acid

- DB-075013

- ammoniummethanesulfonate

- METHANESULFONIC ACID [MI]

- InChI=1/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4

- Mesylic acid

- J-521696

- 75-75-2

- MFCD00007518

- H3CSO3H

- Methanesulfonic acid, for HPLC, >=99.5% (T)

- BRN 1446024

- Methanesulfonic Acid (CH3SO3H)

- J1.465F

- CAS-75-75-2

- methane-sulfonic acid

- Tox21_201073

- EN300-29198

- Methanesulfonic acid, anhydrous

- AI3-28532

- BP-12823

- NS00004472

- STL264182

- Methanesulfonic acid, HPLC grade

- CH3SO2OH

- DTXSID4026422

- 4-04-00-00010 (Beilstein Handbook Reference)

- Methanesulfonic acid solution

- METHANESULFONIC ACID [HSDB]

- methyl-sulfonic acid

- MeSO3H

- M2059

- AKOS009146947

- HSDB 5004

- METHANESULFONIC ACID (II)

- CH4O3S

- 12EH9M7279

- 03S

-

- MDL: MFCD00007518

- Inchi: 1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)

- InChI-sleutel: AFVFQIVMOAPDHO-UHFFFAOYSA-N

- LACHT: CS(=O)(=O)O

- BRN: 1446024

Berekende eigenschappen

- Exacte massa: 95.98810

- Monoisotopische massa: 79.993

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 5

- Aantal draaibare bindingen: 0

- Complexiteit: 92.6

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Oppervlakte lading: 0

- Aantal tautomers: nothing

- XLogP3: -0.9

- Topologisch pooloppervlak: 56.5A^2

Experimentele eigenschappen

- Kleur/vorm: Colorless or slightly brown oily liquid, solid at low temperature.

- Dichtheid: 1.319 g/mL at 25 °C

- Smeltpunt: 17-19 °C (lit.)

- Kookpunt: 167 °C/10 mmHg(lit.)

- Vlampunt: Fahrenheit: 372.2 ° f < br / > Celsius: 189 ° C < br / >

- Brekindex: n20/D 1.416

- Oplosbaarheid: water: soluble1,000 g/L at 20°C

- Waterverdelingscoëfficiënt: Miscible with water. Slightly miscible with benzene and toluene. Immiscible with paraffins.

- Stabiliteit/houdbaarheid: Stable. Moisture sensitive. Incompatible with amines, bases, water, common metals. Releases a substantial amount of heat when diluted with water (add acid to water with care if diluting).

- PSA: 62.75000

- LogboekP: 0.58480

- Oplosbaarheid: It is soluble in water, alcohol and ether, insoluble in alkanes, benzene, toluene, etc., does not decompose in boiling water and hot lye, and has a strong corrosive effect on metal iron, copper and lead.

- Gevoeligheid: Light Sensitive & Hygroscopic

- Kleur/vorm: 70 wt. % in H2O

- Merck: 5954

- Dampfdruk: <1 mmHg ( 20 °C)

- pka: -2.6(at 25℃)

Methanesulfonic acid Beveiligingsinformatie

-

Symbool:

- Prompt:dangerous

- Signaalwoord:Danger

- Gevaarverklaring: H314

- Waarschuwingsverklaring: P260,P303+P361+P353,P305+P351+P338,P301+P330+P331,P405,P501

- Vervoersnummer gevaarlijk materiaal:UN 3265 8/PG 2

- WGK Duitsland:1

- Code gevarencategorie: 21/22-34

- Veiligheidsinstructies: S26-S36-S45-S1/2-S36/37/39

- RTECS:PB1140000

-

Identificatie van gevaarlijk materiaal:

- Verpakkingsgroep:III

- Veiligheidstermijn:8

- Risicozinnen:R34

- PackingGroup:III

- Verpakkingsgroep:III

- Gevaarklasse:8

- TSCA:Yes

- Opslagvoorwaarde:2-8°C

- Gevaarsniveau:8

Methanesulfonic acid Douanegegevens

- HS-CODE:2904100000

- Douanegegevens:

China Customs Code:

2904100000Overview:

2904100000 Derivatives containing only sulfo groups and their salts and ethyl esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2904100000 derivatives containing only sulpho groups, their salts and ethyl esters.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Methanesulfonic acid Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2059-25g |

Methanesulfonic acid |

75-75-2 | 99.0%(T) | 25g |

¥310.0 | 2022-05-30 | |

| abcr | AB110742-1 l |

Methanesulfonic acid, 98%; . |

75-75-2 | 98% | 1 l |

€202.90 | 2023-09-19 | |

| Cooke Chemical | A5406412-500G |

Methanesulfonic acid |

75-75-2 | 99% | 500g |

RMB 120.00 | 2023-09-07 | |

| Cooke Chemical | A5406512-100ML |

Methanesulfonic acid |

75-75-2 | 70%water solution | 100ml |

RMB 30.40 | 2023-09-07 | |

| Enamine | EN300-29198-0.05g |

methanesulfonic acid |

75-75-2 | 95.0% | 0.05g |

$19.0 | 2025-03-19 | |

| Enamine | EN300-29198-25.0g |

methanesulfonic acid |

75-75-2 | 95.0% | 25.0g |

$38.0 | 2025-03-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000346-2.5L |

Methanesulfonic acid |

75-75-2 | 70%(:H2O) | 2.5l |

¥383 | 2024-05-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0093-25G |

Methanesulfonic Acid |

75-75-2 | >99.0%(T) | 25g |

¥240.00 | 2023-09-07 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681600235-100ml |

Methanesulfonic acid |

75-75-2 | 100ml |

¥ 118.8 | 2024-07-19 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M108502-100ml |

Methanesulfonic acid |

75-75-2 | 70% | 100ml |

¥73.90 | 2023-09-02 |

Methanesulfonic acid Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Solvents: Methanol , Water ; 2 h, 5 °C; 5 h, 5 °C → 60 °C

Referentie

Productiemethode 2

Reactievoorwaarden

Referentie

- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer [Erratum to document cited in CA157:492637], Journal of Medicinal Chemistry, 2012, 55(22),

Productiemethode 3

Reactievoorwaarden

1.1 Solvents: 2-Methyltetrahydrofuran ; 60 min, 25 °C; 1 h, 25 °C

Referentie

Process for the preparation of ethyl 3-{[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino}propanoate mesylate

,

IP.com Journal,

2011,

11,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Methanesulfonic acid Solvents: Acetone ; rt; 1 h, rt

Referentie

Synthesis of dabigatran etexilate mesylate

,

Zhongguo Xinyao Zazhi,

2012,

21(1),

88-91

Productiemethode 5

Reactievoorwaarden

1.1 Solvents: Acetone ; rt → 5 °C

1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C

1.3 Solvents: Acetone ; 20 min, 35 - 40 °C

1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C

1.3 Solvents: Acetone ; 20 min, 35 - 40 °C

Referentie

Preparation of solid forms of Dabigatran etexilate and Dabigatran etexilate mesylate

,

IP.com Journal,

2012,

12,

Productiemethode 6

Reactievoorwaarden

1.1 Solvents: Dichloromethane ; 45 - 60 min, 20 - 25 °C; 2 - 3 h, 20 - 25 °C

1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C

2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C

1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C

2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C

Referentie

An improved process for preparation of dabigatran etexilate mesylate

,

Asian Journal of Chemistry,

2017,

29(6),

1253-1257

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C

Referentie

Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains

,

European Journal of Medicinal Chemistry,

2014,

82,

490-497

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C

Referentie

From Antidiabetic to Antifungal: Discovery of Highly Potent Triazole-Thiazolidinedione Hybrids as Novel Antifungal Agents

,

ChemMedChem,

2014,

9(12),

2639-2646

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Potassium carbonate

1.2 Reagents: Dimethyl sulfoxide

1.2 Reagents: Dimethyl sulfoxide

Referentie

Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted acyl piperazin-1-yl)-2-propanols

,

Journal of Medical Colleges of PLA,

2004,

19(3),

142-145

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Sodium bicarbonate , Potassium carbonate

Referentie

Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-1-piperazinyl]-2-propanols

,

Zhongguo Yaowu Huaxue Zazhi,

2004,

14(2),

71-75

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Benzyltriethylammonium chloride , Potassium carbonate Solvents: Dichloromethane ; 15 - 20 h, 0 °C → rt

2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C

2.2 Solvents: Ethyl acetate

2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C

2.2 Solvents: Ethyl acetate

Referentie

Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In-Vitro and In-Vivo

,

Journal of Medicinal Chemistry,

2023,

66(11),

7497-7515

Productiemethode 12

Reactievoorwaarden

1.1 Solvents: Toluene ; 3 h, 80 °C

Referentie

Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14α-demethylase (CYP51)

,

Chemistry & Biodiversity,

2007,

4(7),

1472-1479

Productiemethode 13

Reactievoorwaarden

1.1 Solvents: Isopropanol ; 12 h, rt

2.1 Solvents: Water ; rt → 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C

2.4 Solvents: Dichloromethane

2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10

3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt

3.2 Solvents: Ethanol ; rt → 0 °C

3.3 Solvents: Acetonitrile ; 0 - 5 °C

2.1 Solvents: Water ; rt → 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C

2.4 Solvents: Dichloromethane

2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10

3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt

3.2 Solvents: Ethanol ; rt → 0 °C

3.3 Solvents: Acetonitrile ; 0 - 5 °C

Referentie

Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts

,

Hungary,

,

,

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide Solvents: Water ; rt

1.2 Solvents: 1,2-Dichloroethane ; rt

1.3 Catalysts: Cetrimide ; 5 h, rt

1.4 Solvents: Ethyl acetate ; rt → 10 °C

1.5 Solvents: Ethyl acetate ; 1 h, 10 °C

1.2 Solvents: 1,2-Dichloroethane ; rt

1.3 Catalysts: Cetrimide ; 5 h, rt

1.4 Solvents: Ethyl acetate ; rt → 10 °C

1.5 Solvents: Ethyl acetate ; 1 h, 10 °C

Referentie

Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane

,

Hungary,

,

,

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Potassium carbonate

1.2 Reagents: Sodium hydroxide

1.3 -

1.2 Reagents: Sodium hydroxide

1.3 -

Referentie

Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols

,

Yaoxue Shijian Zazhi,

2009,

27(4),

266-269

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: Aluminum chloride

2.1 Reagents: Potassium carbonate

2.2 Reagents: Sodium hydroxide

2.3 -

2.1 Reagents: Potassium carbonate

2.2 Reagents: Sodium hydroxide

2.3 -

Referentie

Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols

,

Yaoxue Shijian Zazhi,

2009,

27(4),

266-269

Productiemethode 17

Reactievoorwaarden

1.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt

1.2 Reagents: Sodium hydroxide ; 5 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt

2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

2.4 Solvents: Methanol

3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

3.2 overnight, rt

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

3.4 Solvents: Methanol

1.2 Reagents: Sodium hydroxide ; 5 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt

2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

2.4 Solvents: Methanol

3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

3.2 overnight, rt

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

3.4 Solvents: Methanol

Referentie

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Productiemethode 18

Reactievoorwaarden

1.1 Reagents: Hydrogen peroxide Solvents: Water ; < 10 °C; 30 min, 0 °C

2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt

3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt

3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

4.2 overnight, rt

4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

4.4 Solvents: Methanol

2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt

3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt

3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

4.2 overnight, rt

4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

4.4 Solvents: Methanol

Referentie

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Productiemethode 19

Reactievoorwaarden

1.1 1 h, 0 °C

Referentie

Synthesis and antifungal activity of the novel triazole compounds

,

MedChemComm,

2013,

4(4),

704-708

Productiemethode 20

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

2.2 overnight, rt

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

2.4 Solvents: Methanol

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

2.2 overnight, rt

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

2.4 Solvents: Methanol

Referentie

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Productiemethode 21

Reactievoorwaarden

Referentie

- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2012, 55(18), 8091-8109

Productiemethode 22

Reactievoorwaarden

1.1 Solvents: 1-Butanol ; rt → 50 °C; 1.5 h, 50 °C; 2.5 h, 50 °C → 20 °C; 30 min, 20 °C

Referentie

Process For The Preparation of Ethyl 3-[[(2-[[(4-[N'-[(hexyloxy)carbonyl]carbamimidoyl]phenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino]propanoate mesylate

,

IP.com Journal,

2012,

12,

Productiemethode 23

Reactievoorwaarden

1.1 Solvents: Acetone , Ethyl acetate ; rt; 2 h, rt

Referentie

An improved process for the preparation of Dabigatran Etexilate mesylate and synthesis of its impurities

,

Pharma Chemica,

2018,

10(4),

127-148

Productiemethode 24

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Ethanol

1.2 Reagents: Ammonium hydroxide Solvents: Water

2.1 -

2.2 -

1.2 Reagents: Ammonium hydroxide Solvents: Water

2.1 -

2.2 -

Referentie

Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes

,

Organic Process Research & Development,

2014,

18(6),

744-750

Productiemethode 25

Reactievoorwaarden

1.1 Solvents: Ethanol ; 24 h, 25 - 35 °C

Referentie

Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease

,

Journal of Medicinal Chemistry,

2017,

60(5),

1843-1859

Productiemethode 26

Reactievoorwaarden

1.1 1 h, 0 °C

Referentie

Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment

,

Archives of Pharmacal Research,

2013,

36(10),

1215-1222

Productiemethode 27

Reactievoorwaarden

1.1 Reagents: Methanesulfonic acid ; 1 h, 0 °C

Referentie

Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols

,

Bioorganic & Medicinal Chemistry Letters,

2009,

19(6),

1811-1814

Productiemethode 28

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide , Cetrimide Solvents: Toluene , Water ; 3 h, 60 °C

1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C

1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C

Referentie

Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system

,

Heterocyclic Communications,

2005,

11(1),

19-22

Productiemethode 29

Reactievoorwaarden

1.1 Catalysts: Aluminum chloride ; 5 h, 50 °C

2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux

3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C

3.2 1 h, 0 °C

2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux

3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C

3.2 1 h, 0 °C

Referentie

Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol

,

Dier Junyi Daxue Xuebao,

2011,

32(7),

754-758

Productiemethode 30

Reactievoorwaarden

1.1 Catalysts: Cetrimide Solvents: Toluene ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt

1.3 Solvents: Ethyl acetate ; rt → 0 °C

1.4 Solvents: Ethyl acetate ; 1 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt

1.3 Solvents: Ethyl acetate ; rt → 0 °C

1.4 Solvents: Ethyl acetate ; 1 h, 0 °C

Referentie

Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane

,

Hungary,

,

,

Productiemethode 31

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 4 h, 60 °C

1.2 1.5 h, 0 °C

1.2 1.5 h, 0 °C

Referentie

Synthesis and antifungal activities of novel triazole derivatives with dithiocarbamates side chain

,

Yaoxue Fuwu Yu Yanjiu,

2016,

16(2),

94-97

Productiemethode 32

Reactievoorwaarden

1.1 Solvents: Toluene

Referentie

Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole

,

Bioorganic & Medicinal Chemistry Letters,

2021,

40,

Productiemethode 33

Reactievoorwaarden

1.1 Solvents: Water ; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C

1.4 Solvents: Dichloromethane

1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10

2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt

2.2 Solvents: Ethanol ; rt → 0 °C

2.3 Solvents: Acetonitrile ; 0 - 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C

1.4 Solvents: Dichloromethane

1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10

2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt

2.2 Solvents: Ethanol ; rt → 0 °C

2.3 Solvents: Acetonitrile ; 0 - 5 °C

Referentie

Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts

,

Hungary,

,

,

Productiemethode 34

Reactievoorwaarden

1.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

1.2 overnight, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.4 Solvents: Methanol

1.2 overnight, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.4 Solvents: Methanol

Referentie

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Productiemethode 35

Reactievoorwaarden

1.1 Solvents: Dimethylformamide

2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt

2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C

2.3 Reagents: Sodium bicarbonate Solvents: Water

2.4 Solvents: Methanol ; cooled; 0.5 h, rt

2.5 Reagents: Diethyl ether

3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt

3.2 Reagents: Sodium bicarbonate Solvents: Water

3.3 Solvents: Methanol ; cooled; 0.5 h, rt

3.4 Reagents: Diethyl ether

2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt

2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C

2.3 Reagents: Sodium bicarbonate Solvents: Water

2.4 Solvents: Methanol ; cooled; 0.5 h, rt

2.5 Reagents: Diethyl ether

3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt

3.2 Reagents: Sodium bicarbonate Solvents: Water

3.3 Solvents: Methanol ; cooled; 0.5 h, rt

3.4 Reagents: Diethyl ether

Referentie

Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)

,

Zhongguo Yiyao Gongye Zazhi,

2007,

38(8),

545-546

Productiemethode 36

Reactievoorwaarden

1.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt

2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

3.2 overnight, rt

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

3.4 Solvents: Methanol

2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

3.2 overnight, rt

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

3.4 Solvents: Methanol

Referentie

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Productiemethode 37

Reactievoorwaarden

Referentie

Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes

,

Organic Process Research & Development,

2014,

18(6),

744-750

Productiemethode 38

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Water

1.2 -

2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt

2.2 Reagents: Sodium bicarbonate Solvents: Water

2.3 Solvents: Methanol ; cooled; 0.5 h, rt

2.4 Reagents: Diethyl ether

1.2 -

2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt

2.2 Reagents: Sodium bicarbonate Solvents: Water

2.3 Solvents: Methanol ; cooled; 0.5 h, rt

2.4 Reagents: Diethyl ether

Referentie

Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)

,

Zhongguo Yiyao Gongye Zazhi,

2007,

38(8),

545-546

Productiemethode 39

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

1.4 Solvents: Methanol

2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

2.2 overnight, rt

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

2.4 Solvents: Methanol

1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

1.4 Solvents: Methanol

2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

2.2 overnight, rt

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

2.4 Solvents: Methanol

Referentie

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Productiemethode 40

Reactievoorwaarden

1.1 Reagents: Bromine Solvents: Acetic acid ; 15 - 30 min, rt

1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C

1.3 Reagents: Tin ; 3 h, reflux

2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt

2.2 Reagents: Sodium hydroxide ; 5 min, rt

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt

3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

3.4 Solvents: Methanol

4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

4.2 overnight, rt

4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

4.4 Solvents: Methanol

1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C

1.3 Reagents: Tin ; 3 h, reflux

2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt

2.2 Reagents: Sodium hydroxide ; 5 min, rt

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt

3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

3.4 Solvents: Methanol

4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

4.2 overnight, rt

4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

4.4 Solvents: Methanol

Referentie

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Productiemethode 41

Reactievoorwaarden

1.1 1 h, 0 °C

Referentie

Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group

,

RSC Advances,

2013,

3(32),

13486-13490

Productiemethode 42

Methanesulfonic acid Raw materials

- sunbrella

- 1,2,4-Triazole

- aminoformonitrile

- Methanesulfonic acid

- N,N'-Carbonyldiimidazole

- Hexyl chloroformate

- 4-carbamimidamidobenzoic acid hydrochloride

- 4-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-2-[2-(oxan-2-yl)indazol-4-yl]thieno[3,2-d]pyrimidin-4-yl]morpholine

- Sulfur, iodotrimethyloxo-

- β-Alanine, N-2-pyridinyl-, ethyl ester, hydrochloride (1:1)

- 2-chloroacetyl chloride

- Dabigatran etexilate

- Formamidine Sulfuric Acid

- Trimethylsulfoxonium iodide

- 4-methylbenzene-1-sulfonic acid

- 2,4-Difluoroacetophenone

- 2-Naphthalenecarboximidamide,6-hydroxy-

- 2,4''-DIFLUOR-2-(1H-1,2,4-TRIAZOOL-1-YL)ACETOFENONHYDROCHLORIDE

- 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole

- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

- Dabigatran Etexilate Tetrahydrate

- Dabigatran Impurity 148

- 1-Hexanol

- naphthalen-2-ol

- 2-chloro-1-(2,4-difluorophenyl)ethan-1-one

- 6-Cyano-2-naphthol

- Deacetamidine Cyano Dabigatran Ethyl Ester

- 4H-1,2,4-Triazol-4-amine

- Aminoiminomethanesulfonic Acid

- 6-bromonaphthalen-2-ol

- Difluoro triazolyl acetophenone

- 4-\u200bAmino-\u200b1-\u200b2-\u200b(2,\u200b4-\u200bdifluorophenyl)\u200b-\u200b2-\u200boxoethyl\u200b-4H-\u200b1,\u200b2,\u200b4-\u200btriazolium Chloride

- Masupirdine

Methanesulfonic acid Preparation Products

Methanesulfonic acid Leveranciers

Jiangsu Xinsu New Materials Co., Ltd

Goudlid

(CAS:75-75-2)

Ordernummer:SFD624

Voorraadstatus:in Stock

Hoeveelheid:25KG,200KG,1000KG

Zuiverheid:99%

Prijsinformatie laatst bijgewerkt:Wednesday, 11 December 2024 17:01

Prijs ($):

Methanesulfonic acid Gerelateerde literatuur

-

Kumaresh Ghosh,Tanushree Sen,Amarendra Patra New J. Chem. 2010 34 1387

-

Solvejg J?rgensen,Camilla Jensen,Henrik G. Kjaergaard,Josep M. Anglada Phys. Chem. Chem. Phys. 2013 15 5140

-

Laurent Vanoye,Markus Fanselow,John D. Holbrey,Martin P. Atkins,Kenneth R. Seddon Green Chem. 2009 11 390

-

Sukjun Lee,Min Seop Kim,Hyesung Lee,Sang-Yup Lee CrystEngComm 2022 24 4713

-

Solvejg J?rgensen,Camilla Jensen,Henrik G. Kjaergaard,Josep M. Anglada Phys. Chem. Chem. Phys. 2013 15 5140

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN Zuren/esters

- katalysatoren en anorganische chemicaliën anorganische verbindingen zout

- Oplosmiddelen en organische chemicaliën organische verbindingEN Organische zuren en afgeleiden Organische sulfonzuuren en derivaten Organische sulfonylzuuren

- Oplosmiddelen en organische chemicaliën organische verbindingEN Organische zuren en afgeleiden Organische sulfonzuuren en derivaten Organosulfonzuur en afgeleiden Organische sulfonylzuuren

75-75-2 (Methanesulfonic acid) Gerelateerde producten

- 2386-56-3(Potassium methanesulfonate)

- 22515-76-0(Methanesulfonic acid, Ammonium Salt)

- 39925-10-5(1-(2,3,5-Tri-O-acetyl-b-D-ribofuranosyl)-1,2,4-triazole-3-carboxylic Acid Methyl Ester)

- 1005308-18-8(3,4-dimethoxy-N-[4-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide)

- 2228223-00-3(2,2-difluoro-1-2-(methoxymethyl)oxan-2-ylethan-1-one)

- 1021217-39-9(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethoxy)benzenesulfonyl]piperazine)

- 2379905-37-8(rac-(2R,3S)-2-phenyloxolan-3-ylmethanamine hydrochloride)

- 2228172-35-6(2-(3-fluoropyridin-2-yl)butanedioic acid)

- 2105184-15-2(1-(1,3-dimethyl-1H-pyrazol-5-yl)cyclopropane-1-carbonitrile)

- 1261776-63-9(2-Chloro-3'-(difluoromethyl)-4'-fluoropropiophenone)

Aanbevolen leveranciers

Suzhou Senfeida Chemical Co., Ltd

(CAS:75-75-2)Methanesulfonic acid

Zuiverheid:99.9%

Hoeveelheid:200kg

Prijs ($):Onderzoek

atkchemica

(CAS:75-75-2)Methanesulfonic acid

Zuiverheid:95%+

Hoeveelheid:1g/5g/10g/100g

Prijs ($):Onderzoek